The compound identified as CID 71771473 is a chemical entity with unique properties and applications in various scientific fields. It is classified under the category of organic compounds, specifically as a substituted phenylacetic acid derivative. This compound is notable for its potential uses in medicinal chemistry and as an intermediate in the synthesis of other chemical entities.
CID 71771473 is cataloged in chemical databases such as PubChem, where it is documented for its molecular structure and properties. It falls under the broader classification of organic compounds due to its carbon-based structure, which includes functional groups that contribute to its reactivity and biological activity.
The synthesis of CID 71771473 typically involves several multi-step organic reactions. A common method includes:
CID 71771473 has a molecular formula of with a molecular weight of 309.3 g/mol. Its structural representation can be described using various notations:
InChI=1S/C10H10N2O4S2.Na/c13-9-8(6-18(14,15)16)11-10(17)12(9)7-4-2-1-3-5-7;/h1-5,8H,6H2,(H,11,17)(H,14,15,16);
C1=CC=C(C=C1)N2C(=O)C(NC2=S)CS(=O)(=O)O.[Na]
These representations provide insights into the compound's connectivity and functional groups.
The compound's structural data can be further explored through chemical databases such as PubChem, which provide comprehensive information on its properties and potential interactions.
CID 71771473 can participate in various chemical reactions:
The mechanism by which CID 71771473 exerts its effects involves interactions with specific molecular targets. For instance, during oxidation reactions, it interacts with water radical cations to yield quaternary ammonium cations. This mechanism is crucial for understanding how the compound functions within biological systems or chemical processes.
CID 71771473 exhibits several notable physical properties:
Key chemical properties include:
Relevant data regarding these properties can be sourced from safety data sheets or chemical databases that detail handling precautions and stability information.
CID 71771473 has a wide range of scientific uses:
The versatility of CID 71771473 makes it a valuable compound in both research and industrial applications, contributing significantly to advancements in chemistry and related fields.
CAS No.: 21420-58-6
CAS No.: 12445-20-4
CAS No.: 14021-23-9
CAS No.: 1335-26-8
CAS No.: 207740-41-8